![molecular formula C9H14O2S B13342907 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)
5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula C9H14O2S and a molecular weight of 186.27 g/mol This compound is characterized by a spirocyclic structure, which includes a sulfur atom attached to an ethyl group and a carboxylic acid functional group The unique spiro[2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)spiro[2One common approach is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic skeletons under mild conditions.
Industrial Production Methods
While specific industrial production methods for 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid are not widely documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale cycloaddition reactions, followed by functional group modifications to introduce the desired substituents.
化学反応の分析
Types of Reactions
5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
科学的研究の応用
5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid depends on its specific interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The ethylsulfanyl group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.
類似化合物との比較
Similar Compounds
1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.
1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.
Uniqueness
5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic framework also provides conformational rigidity, which can enhance the compound’s stability and specificity in interactions with molecular targets.
特性
分子式 |
C9H14O2S |
|---|---|
分子量 |
186.27 g/mol |
IUPAC名 |
5-ethylsulfanylspiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C9H14O2S/c1-2-12-9(7(10)11)5-8(6-9)3-4-8/h2-6H2,1H3,(H,10,11) |
InChIキー |
SBBUUZSGESJNMP-UHFFFAOYSA-N |
正規SMILES |
CCSC1(CC2(C1)CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


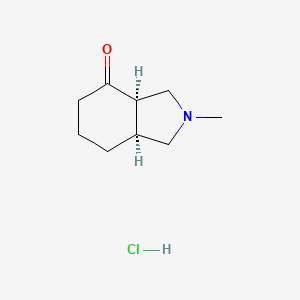
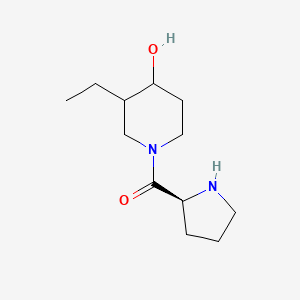
![[1,1'-Biphenyl]-4-sulfonicacidhydrate](/img/structure/B13342841.png)
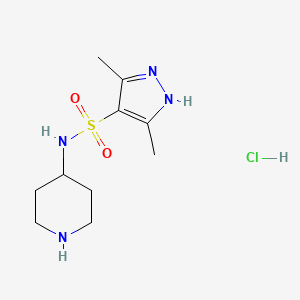

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)

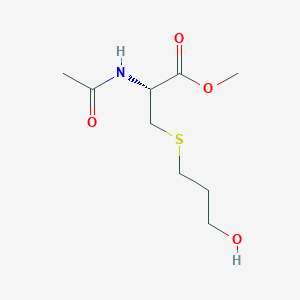
![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)
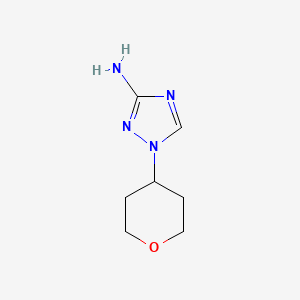
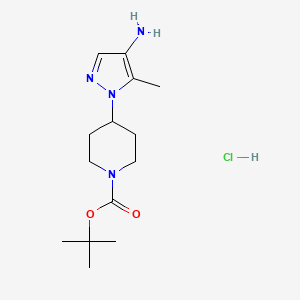
![benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate](/img/structure/B13342908.png)
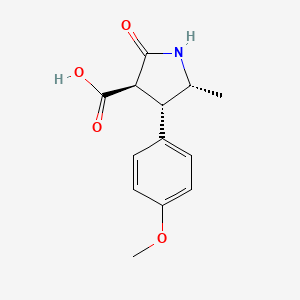
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13342915.png)
